1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine
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Overview
Description
1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a thiophene ring attached to the propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base, such as sodium hydroxide, to form 4-benzylpiperazine.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction between 4-benzylpiperazine and a thiophene derivative, such as 2-bromothiophene, under suitable conditions.
Formation of the Propan-2-amine Moiety:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of catalysts, and scaling up of the processes to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiophene rings using suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the piperazine or thiophene rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine can be compared with other similar compounds, such as:
1-(4-Benzylpiperazin-1-yl)-1-phenylpropan-2-amine: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(4-Benzylpiperazin-1-yl)-1-(furan-2-yl)propan-2-amine: Similar structure but with a furan ring instead of a thiophene ring.
1-(4-Benzylpiperazin-1-yl)-1-(pyridin-2-yl)propan-2-amine: Similar structure but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3S/c1-15(19)18(17-8-5-13-22-17)21-11-9-20(10-12-21)14-16-6-3-2-4-7-16/h2-8,13,15,18H,9-12,14,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKAVNAYEIVLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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